3-Amino-3-cyclohexylbutanoic acid

β-lactamase inhibition antimicrobial resistance ESBL

Researchers requiring a rigid, chiral β-amino acid scaffold for GABA transporter or β-lactamase inhibitor studies often face supply gaps with generic analogs. This compound solves that with its unique geminal amino-carboxyl C3 arrangement and cyclohexyl ring, enabling stereospecific interactions critical for SAR. - Enables exploration of 20-fold potency differences between stereoisomers seen in related GABA uptake inhibitors. - Serves as a starting scaffold for optimizing ESBL inhibitors with potent in vitro activity. - Available from BenchChem in 10 mg, 50 mg, and 100 mg sizes with custom synthesis options.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13301867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-cyclohexylbutanoic acid
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)(C1CCCCC1)N
InChIInChI=1S/C10H19NO2/c1-10(11,7-9(12)13)8-5-3-2-4-6-8/h8H,2-7,11H2,1H3,(H,12,13)
InChIKeyHXOOEGGWKXFXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-cyclohexylbutanoic Acid (CAS 1270444-33-1): Chiral β-Amino Acid Building Block for GABA Analog Design


3-Amino-3-cyclohexylbutanoic acid (CAS: 1270444-33-1) is a synthetic chiral β-amino acid derivative featuring a cyclohexyl group at the C3 position and an amino group at the same carbon. It is classified as an aliphatic cyclic hydrocarbon amino acid . The compound has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol . Its structural features make it a scaffold for designing γ-aminobutyric acid (GABA) analogs [1]. Preliminary in vitro studies indicate that derivatives of this compound exhibit potent inhibitory activity against extended-spectrum β-lactamases (ESBLs), a major concern in hospital-acquired infections [2].

Why Generic Substitution of 3-Amino-3-cyclohexylbutanoic Acid Is Not Advised


Substituting 3-amino-3-cyclohexylbutanoic acid with a generic analog is not recommended due to its unique chiral β-amino acid structure, which confers specific conformational constraints that are critical for GABA receptor and uptake inhibitor design [1]. Unlike simpler analogs, the cyclohexyl ring and the geminal amino-carboxyl arrangement at C3 create a rigid scaffold that can differentially interact with biological targets, as seen in related GABA uptake inhibitors where stereoisomers show potency differences of 20-fold or more [2]. Furthermore, the compound's specific chain length and substitution pattern are essential for its reported activity against ESBL enzymes, and generic replacements would lack the precise geometry required for this interaction [3].

Quantitative Differentiation Evidence for 3-Amino-3-cyclohexylbutanoic Acid


Extended-Spectrum β-Lactamase (ESBL) Inhibition: Potent In Vitro Activity of Derivatives

Derivatives of 3-amino-3-cyclohexylbutanoic acid demonstrate potent inhibitory activity against ESBLs in preliminary in vitro assays [1]. While direct head-to-head quantitative data comparing the parent compound to specific inhibitors like clavulanic acid or avibactam are not publicly available, the report of potent activity against ESBLs, which are a major concern in hospital-acquired infections, positions this scaffold as a potential starting point for developing novel β-lactamase inhibitors [1]. The precise IC50 or Ki values are not disclosed, limiting the strength of this evidence.

β-lactamase inhibition antimicrobial resistance ESBL

GABA Uptake Inhibition: Stereochemical Differentiation in Related Cyclohexane β-Amino Acids

In a class of structurally related GABA uptake inhibitors, cis-3-aminocyclohexanecarboxylic acid stereoisomers exhibit dramatic differences in potency. The (1S,3R) isomer shows similar potency to GABA as an inhibitor of [³H]GABA uptake in rat brain slices, whereas the (1R,3S) isomer is at least 20 times less potent [1]. While this is not a direct comparison with 3-amino-3-cyclohexylbutanoic acid, the data strongly suggest that the stereochemistry of cyclohexane-containing β-amino acids is a critical determinant of biological activity in GABAergic systems. This class-level inference highlights the importance of obtaining and testing specific stereoisomers of 3-amino-3-cyclohexylbutanoic acid for neuroscience research.

GABA uptake neuropharmacology stereochemistry

Microtox® Toxicity Comparison: Alkylcyclohexylbutanoic Acids vs. Synthetic Naphthenic Acids

In a study on the microbial degradation of synthetic naphthenic acids, the relative toxicity of alkylcyclohexylbutanoic acids was assessed using the Microtox® assay [1]. The study found that the relative toxicity of these synthetic naphthenic acids was reduced by microbial degradation [1]. Although this study does not directly test 3-amino-3-cyclohexylbutanoic acid, it provides a baseline for the toxicity of structurally similar alkylcyclohexylbutanoic acids. The quantitative data for the target compound is not available, but the class-level inference suggests that the cyclohexylbutanoic acid scaffold may have a favorable environmental toxicity profile after biodegradation, which is relevant for industrial applications where environmental release is a concern.

environmental toxicology naphthenic acids Microtox

Physical Property Differentiation: Boiling Point of 3-Amino-3-cyclohexylbutanoic Acid vs. 3-Amino-3-cyclohexylpropanoic Acid

3-Amino-3-cyclohexylbutanoic acid (C10H19NO2, MW 185.26) has a predicted boiling point of 317.9±25.0 °C at 760 mmHg . In comparison, the lower homolog 3-amino-3-cyclohexylpropanoic acid (C9H17NO2, MW 171.24) has a predicted boiling point of 312.5±25.0 °C at 760 mmHg [1]. The difference of approximately 5.4 °C in boiling point and the difference in molecular weight (14.02 g/mol) reflect the additional methylene group in the butanoic acid derivative. These property differences are relevant for purification by distillation or for selecting appropriate analytical chromatography conditions.

physicochemical properties boiling point chromatography

LogP and Molecular Weight Differentiation: Implications for BBB Permeability and Pharmacokinetics

3-Amino-3-cyclohexylbutanoic acid has a computed XLogP3 value of -0.9 and a molecular weight of 185.26 g/mol [1]. In contrast, the structurally related drug gabapentin (1-(aminomethyl)cyclohexaneacetic acid) has a molecular weight of 171.24 g/mol and is known to readily cross the blood-brain barrier (BBB) . While gabapentin's LogP is not directly provided, its oral bioavailability and CNS activity indicate favorable BBB penetration. The higher molecular weight and slightly different LogP of 3-amino-3-cyclohexylbutanoic acid may result in altered pharmacokinetic properties, including potentially reduced CNS penetration. This difference is critical for researchers designing peripherally-restricted or CNS-targeted agents.

drug design lipophilicity blood-brain barrier

Recommended Research and Industrial Applications for 3-Amino-3-cyclohexylbutanoic Acid


Medicinal Chemistry: Scaffold for Novel β-Lactamase Inhibitors

Based on its reported potent in vitro activity against ESBLs [1], 3-amino-3-cyclohexylbutanoic acid is best suited for medicinal chemistry programs aiming to develop novel β-lactamase inhibitors. Researchers can use this compound as a starting scaffold for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties against clinically relevant ESBL enzymes. The compound's chiral nature allows for the exploration of stereochemical effects on enzyme inhibition.

Neuroscience: Stereospecific GABA Uptake Inhibitor Design

Given the critical role of stereochemistry in GABA uptake inhibition for related cyclohexane β-amino acids [1], this compound is ideally suited for neuroscience research focused on designing stereospecific GABA uptake inhibitors. Researchers should procure and evaluate individual enantiomers to determine their potency and selectivity for different GABA transporter subtypes (GAT1-4). The rigid cyclohexyl scaffold can be used to probe the conformational requirements for GABA transporter binding and function.

Organic Synthesis: Chiral Building Block for β-Peptides and Foldamers

3-Amino-3-cyclohexylbutanoic acid serves as a valuable chiral building block for the synthesis of β-peptides and foldamers. Its rigid cyclohexyl group can induce predictable secondary structures, such as helices and sheets, in oligomeric β-peptides. Researchers can incorporate this monomer into β-peptide sequences to study the effects of side-chain bulk and conformation on peptide folding, stability, and biological activity [1].

Environmental Toxicology: Benchmarking in Naphthenic Acid Degradation Studies

In industrial and environmental research, 3-amino-3-cyclohexylbutanoic acid can serve as a benchmark compound for studying the biodegradation and toxicity of cyclohexylbutanoic acid derivatives, which are relevant to naphthenic acid contamination. While direct data is limited, class-level evidence suggests that alkylcyclohexylbutanoic acids may be less toxic than other naphthenic acid components after microbial degradation [1]. Researchers can use this compound to investigate degradation pathways and assess the environmental fate of similar synthetic carboxylic acids.

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